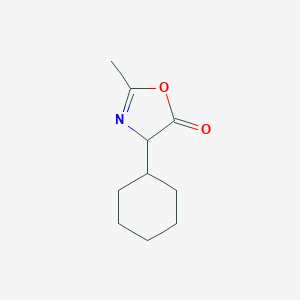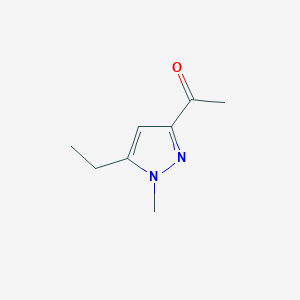![molecular formula C22H18NO2P B069492 (R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine CAS No. 185449-80-3](/img/structure/B69492.png)
(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Synthesis Analysis
The synthesis of complex dioxaphosphepins involves multi-step chemical reactions, which may include nucleophilic substitution, reduction, and condensation processes. For example, the synthesis of axially dissymmetric diphosphines in related compounds demonstrates the complexity of creating such molecules. These methods can involve ortho-lithiation/iodination reactions followed by an Ullmann reaction, showing the intricate steps needed to synthesize specific diphosphine structures (Schmid et al., 1991).
Molecular Structure Analysis
The molecular structure of dioxaphosphepins and related compounds often involves detailed spectroscopic analysis to determine. For instance, the structural characterization of similar compounds has utilized techniques such as X-ray crystallography and NMR spectroscopy, providing insights into the atomic arrangement and electronic structure (Jebas et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving dioxaphosphepin derivatives can include phosphination, amidation, and esterification, revealing the compound's reactivity and potential for further chemical modifications. Research on related compounds has highlighted their ability to undergo specific chemical transformations, providing a foundation for understanding the reactivity of dioxaphosphepins (Babu et al., 2008).
Physical Properties Analysis
The physical properties of dioxaphosphepin derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and chemistry. Investigations into related compounds have detailed these properties, offering insight into how structural variations influence physical characteristics (Yang et al., 2002).
Chemical Properties Analysis
The chemical properties, including stability, reactivity with nucleophiles or electrophiles, and photophysical properties, are central to the application of dioxaphosphepin derivatives. Studies on similar molecules have explored these aspects, elucidating how structural elements affect the chemical behavior of these compounds (Reddy et al., 2011).
科研应用
Kinetics and Mechanisms of Formation and Destruction
Research by Sharma (2012) focuses on the kinetics and mechanism of formation and destruction of N-nitrosodimethylamine (NDMA) in water, highlighting the reactivity of dimethylamine (DMA) derivatives with disinfectants and their potential formation and degradation pathways in aqueous environments (Sharma, 2012).
Degradation of Nitrogen-Containing Hazardous Compounds
Bhat and Gogate (2021) review the degradation of nitrogen-containing compounds, including amines, using advanced oxidation processes (AOPs). This research provides insights into the environmental and toxicological implications of these compounds and their degradation products (Bhat & Gogate, 2021).
Role in Cellular Protective Mechanisms
Frecska et al. (2013) discuss N,N-dimethyltryptamine (DMT), a structurally related compound, highlighting its potential physiological significance and protective mechanisms in cellular systems, suggesting possible research applications of dimethylamine derivatives in medical and biological fields (Frecska et al., 2013).
Analytical Applications
Friedman (2004) explores the applications of the ninhydrin reaction for analyzing amino acids, peptides, and proteins, which could include the detection and quantification of compounds like (R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine in various samples (Friedman, 2004).
Catabolism in Microorganisms
Luengo and Olivera (2020) review the catabolism of biogenic amines in Pseudomonas species, providing a model for the microbial degradation and utilization of nitrogen-containing compounds, which may offer perspectives on the environmental fate and biotechnological applications of dimethylamine derivatives (Luengo & Olivera, 2020).
Safety And Hazards
性质
IUPAC Name |
N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18NO2P/c1-23(2)26-24-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)25-26/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHAVHXSBZARBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18NO2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Monophos | |
CAS RN |
185449-80-3 |
Source


|
| Record name | (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。





![N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine](/img/structure/B69423.png)






![N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide](/img/structure/B69436.png)

![N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline](/img/structure/B69440.png)